molecular formula C17H23N3O3S B267278 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Cat. No. B267278
M. Wt: 349.4 g/mol
InChI Key: IRSVYIMAWAYXGE-UHFFFAOYSA-N
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Description

3-{[(Isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide, also known as IBTB, is a novel compound with potential applications in scientific research. IBTB has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Mechanism of Action

The mechanism of action of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide is not fully understood. However, it has been suggested that 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide inhibits the activity of certain enzymes involved in inflammation and tumor growth. 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide may also induce cell death in cancer cells.
Biochemical and Physiological Effects:
3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory and anti-tumor effects. It has been found to inhibit the production of inflammatory cytokines and to induce cell death in cancer cells. 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to reduce the growth of tumors in animal models.

Advantages and Limitations for Lab Experiments

3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, making it a promising area of research. 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for drug development. However, 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide also has some limitations for lab experiments. It has not been extensively studied, and its mechanism of action is not fully understood. Further research is needed to fully understand the potential of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in scientific research.

Future Directions

There are several future directions for research on 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. One area of research could be to further study the mechanism of action of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide. This could help to identify potential targets for drug development. Another area of research could be to study the potential of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in combination with other drugs for cancer treatment. Additionally, further research could be done to study the potential of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide in other areas of scientific research, such as inflammation and autoimmune diseases.

Synthesis Methods

The synthesis of 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide involves a series of chemical reactions. The starting material for the synthesis is 3-aminobenzamide, which is reacted with isobutyryl chloride to form N-isobutyryl-3-aminobenzamide. This intermediate is then reacted with thiourea to form N-[3-(isobutyrylamino)carbonyl]thiourea. The final step in the synthesis involves the reaction of N-[3-(isobutyrylamino)carbonyl]thiourea with tetrahydro-2-furanylmethylamine to form 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide.

Scientific Research Applications

3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and anti-tumor properties. 3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to inhibit the growth of certain cancer cells, making it a promising compound for cancer research.

properties

Product Name

3-{[(isobutyrylamino)carbothioyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide

Molecular Formula

C17H23N3O3S

Molecular Weight

349.4 g/mol

IUPAC Name

3-(2-methylpropanoylcarbamothioylamino)-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C17H23N3O3S/c1-11(2)15(21)20-17(24)19-13-6-3-5-12(9-13)16(22)18-10-14-7-4-8-23-14/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,18,22)(H2,19,20,21,24)

InChI Key

IRSVYIMAWAYXGE-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Canonical SMILES

CC(C)C(=O)NC(=S)NC1=CC=CC(=C1)C(=O)NCC2CCCO2

Origin of Product

United States

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